Cefuroxime axetil

Description

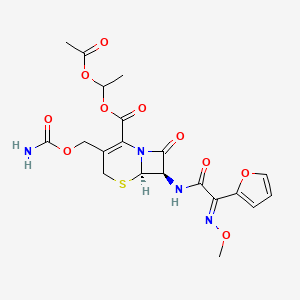

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+/t10?,14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJCWVGMRLCZQQ-DJMWJSSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242788 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, White powder | |

CAS No. |

97232-96-7, 64544-07-6 | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097232967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefuroxime axetil, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFUROXIME AXETIL, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XSL6I3SB26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Chemistry and Advanced Manufacturing Processes of Cefuroxime Axetil

Elucidation of Novel Synthetic Routes and Reaction Mechanisms

Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic that is the 1-acetoxyethyl ester prodrug of cefuroxime. google.compatsnap.comallfordrugs.com The esterification of cefuroxime enhances its oral absorption. nih.govnih.gov Traditional synthesis of cefuroxime axetil involves the reaction of cefuroxime acid with (R,S)-1-acetoxyethyl bromide in an inert organic solvent. allfordrugs.comgoogle.com Solvents such as N,N-dimethylacetamide, N,N-dimethylformamide, and acetone (B3395972) are commonly used. allfordrugs.comgoogle.com

Novel synthetic approaches have been developed to improve yield and purity. One such method involves protecting the carboxyl group of deammoniation formyl cephalofruxin acid with diphenyl diazomethane (B1218177) at a low temperature. google.com This strategy is designed to minimize the formation of impurities during the crucial synthesis steps. google.com Another innovative route starts from 7-amino cephalosporanic acid (7-ACA) and (Z)-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium (B1175870) salt (SMIA). gssrr.org A key feature of this process is the use of oxalyl chloride as an activating reagent, which replaces the more traditional phosphoryl chloride for the activation of SMIA. gssrr.org This method has been reported to achieve a high yield of around 90% in a shorter reaction time. gssrr.org

The reaction mechanism for the acylation of 7-amino-3-hydroxy-methyl-3-cephem-4-carboxylic acid (7-AHCA) with SMIA-Cl involves the nucleophilic attack of the amino group of 7-AHCA on the carbonyl carbon of SMIA-Cl. gssrr.org The pH of the reaction is maintained between 7.0 and 7.5 to prevent the formation of hydrogen chloride and to ensure that 7-AHCA remains in a reactive state. gssrr.org

Stereochemical Control and Diastereoisomer Specific Synthesis

The presence of an asymmetric carbon atom in the 1-acetoxyethyl ester group of this compound results in the existence of two diastereomers, the R- and S-isomers. allfordrugs.comscispace.com this compound is typically produced and marketed as a mixture of these two diastereoisomers. cbg-meb.nlepo.org The ratio of these diastereomers is a critical quality attribute, with pharmacopoeial standards often specifying a range for the diastereoisomer ratio. moph.go.th For instance, one specification requires the ratio of the peak area of diastereoisomer A to the sum of the peak areas of diastereoisomers A and B to be between 0.48 and 0.55. moph.go.th

Controlling the stereochemistry during synthesis is a significant challenge. The R/S isomer ratio in the final product often reflects the ratio present in the starting solution. googleapis.com Therefore, adjusting the isomer ratio in the solution phase can be a method to control the final product's composition. googleapis.com The stereochemical properties are crucial for the drug's biological activity. The syn-geometric isomer exhibits significant resistance to β-lactamases, while the anti-isomer is susceptible to deactivation by these enzymes. researchgate.net

Green Chemistry Principles in this compound Production

Efforts to incorporate green chemistry principles into the production of this compound focus on reducing the use of hazardous materials and minimizing waste. A notable example is the synthesis of cefuroxime from 7-ACA and SMIA using oxalyl chloride as an activating agent. gssrr.org This process is considered a "green" synthesis because the resulting wastewater primarily contains non-toxic compounds such as ammonium chloride, carbon monoxide, and carbon dioxide. gssrr.org

Furthermore, the use of microfluidic reactors for the synthesis of amorphous this compound nanoparticles represents an advancement in green processing. researchgate.net Microreactors offer benefits such as high surface-to-volume ratios, precise control over reaction times, and reduced solvent usage, contributing to a more sustainable manufacturing process. researchgate.net The use of water as a solvent in some precipitation methods also aligns with green chemistry principles by replacing more hazardous organic solvents. google.com

Impurity Profiling and Process-Related Impurity Control Strategies

Impurity profiling is a critical aspect of ensuring the quality and safety of this compound. Several process-related impurities can arise during synthesis and storage. daicelpharmastandards.com Common impurities include the Δ²-isomers of this compound and the corresponding E-isomers. google.comgoogleapis.com The formation of the undesired Δ²-isomer is a significant concern in many synthetic routes. allfordrugs.comgoogle.com

Strategies to control these impurities are essential. One approach involves treating the reagent 1-acetoxyethyl bromide to remove an impurity that leads to the formation of dimeric cefuroxime derivatives. wipo.int This pre-treatment facilitates the recovery of crystalline this compound and improves the final product's quality. wipo.int Another method utilizes a combination of phosphates, hydrogen phosphates, or polyphosphates with a C1-4 alcohol to minimize the formation of the Δ²-isomer and other unidentified impurities during the reaction of cefuroxime acid with a haloester. epo.org

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the identification and characterization of related substances in this compound. researchgate.net Stress testing, which involves subjecting the drug substance to conditions like heat, humidity, and light, helps to identify degradation products and understand the degradation pathways. researchgate.net

Table 1: Common Impurities of this compound

| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound EP Impurity A (Δ³-Isomers) | C₂₀H₂₂N₄O₁₀S | 510.47 | 123458-61-7 veeprho.com |

| This compound Impurity B | C₂₀H₂₂N₄O₁₀S | 510.47 | 97232-96-7 pharmaffiliates.com |

| This compound Impurity C | C₁₈H₁₅Cl₃N₄O₉S | 569.76 | 76598-06-6 pharmaffiliates.com |

| This compound Impurity D | C₁₆H₁₆N₄O₈S | 424.39 | 55268-75-2 pharmaffiliates.com |

| This compound Impurity E | C₁₅H₁₃N₃O₆S | 363.35 | 947723-87-7 pharmaffiliates.combiosynth.com |

| Δ²-Cefuroxime Axetil Isomer | C₂₀H₂₂N₄O₁₀S | - | 123458-61-7 |

Polymorphism and Solid-State Characteristics in this compound Production

This compound exhibits polymorphism, meaning it can exist in different solid-state forms, including crystalline and amorphous forms. cbg-meb.nlgoogle.com These different forms can have distinct physicochemical properties, such as solubility and stability, which can impact the drug's bioavailability. google.comscielo.br

Crystalline and Amorphous Forms Characterization

The crystalline and amorphous forms of this compound can be characterized using a variety of analytical techniques, including:

Powder X-ray Diffraction (PXRD): Crystalline forms exhibit sharp, characteristic peaks, while amorphous forms show a broad halo. jocpr.comresearchgate.net

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of crystalline forms and the glass transition temperature (Tg) of amorphous forms. nih.govjocpr.com For example, one crystalline form has a melting point of about 180°C, while an amorphous form has a Tg of approximately 74.8°C. google.comjocpr.com

Fourier Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy: These techniques provide information about the molecular vibrations and can be used to differentiate between polymorphs. nih.govresearchgate.net

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the different forms. nih.govresearchgate.net

Amorphous this compound is often preferred in pharmaceutical formulations due to its enhanced dissolution rate and bioavailability compared to the crystalline form. jocpr.com Various methods are employed to produce amorphous this compound, including spray drying, roller drying, solvent precipitation, and high-gravity antisolvent precipitation (HGAP). google.comresearchgate.netacs.org The HGAP technique has been shown to produce amorphous nanoparticles with a mean particle size of about 300 nm and a narrow size distribution. acs.org

Impact of Polymorphism on Solid-State Stability

The amorphous state is thermodynamically less stable than the crystalline state, and there is a potential for the amorphous form to crystallize during storage. jocpr.com This conversion can alter the drug's performance. Therefore, understanding the solid-state stability of different polymorphic forms is crucial.

Stability studies are conducted to evaluate the potential for polymorphic transformations under various conditions of temperature and humidity. nih.govresearchgate.net The degradation kinetics of this compound can be influenced by its polymorphic form and the presence of excipients. nih.govresearchgate.net For instance, the degradation of crystalline this compound in the presence of certain excipients follows a first-order reaction model, while with mannitol (B672) under high humidity, it follows an autocatalytic model. nih.govresearchgate.net Exposure to increased temperature and humidity can lead to the conversion of the crystalline form to the amorphous form or a mixture of both. nih.govresearchgate.net

Molecular Mechanisms of Action and Target Interactions of Cefuroxime Axetil

Detailed Penicillin-Binding Protein (PBP) Inhibition

The core of cefuroxime's antibacterial activity lies in its ability to inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. mims.comdrugbank.com Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. patsnap.comdrugbank.com

Kinetics of PBP Binding and Specificity

Cefuroxime (B34974) demonstrates a potent inhibitory effect on the PBPs of both Gram-positive and Gram-negative bacteria. medchemexpress.com It exhibits a high affinity for specific PBPs, which varies among different bacterial species. hres.ca For instance, in Escherichia coli, cefuroxime shows selectivity for PBP3. hres.caasm.org In contrast, studies on Streptococcus pneumoniae indicate its activity against PBP2x. nih.gov

The minimum inhibitory concentrations (MIC) highlight its effectiveness. For penicillin-sensitive Streptococcus pneumoniae, the MIC90 is ≤0.25 mg/L. medchemexpress.com Against β-lactamase-producing strains of Haemophilus influenzae and Moraxella catarrhalis, the MIC90 values are 1-2 mg/L and 0.5 mg/L, respectively. medchemexpress.com However, its activity is limited against penicillin-resistant Streptococcus pneumoniae (MIC90 = 2-8 mg/L) and methicillin-susceptible Staphylococcus aureus (MIC90 = 2-4 mg/L). medchemexpress.com

| Bacterial Species | PBP Target(s) | MIC90 (mg/L) |

| Escherichia coli | PBP3 | Not specified |

| Streptococcus pneumoniae (penicillin-sensitive) | PBP2x | ≤0.25 |

| Haemophilus influenzae (β-lactamase producing) | Not specified | 1-2 |

| Moraxella catarrhalis (β-lactamase producing) | Not specified | 0.5 |

| Streptococcus pneumoniae (penicillin-resistant) | Not specified | 2-8 |

| Staphylococcus aureus (methicillin-susceptible) | Not specified | 2-4 |

| Neisseria gonorrhoeae | Not specified | 0.06-0.125 |

Structural Biology of Cefuroxime-PBP Complexes

X-ray crystallography studies have provided detailed insights into the interaction between cefuroxime and PBPs. The crystal structure of PBP2x from Streptococcus pneumoniae in a complex with cefuroxime has been determined at a resolution of 2.8 Å. nih.gov These studies reveal that the β-lactam ring of cefuroxime forms a covalent acyl-enzyme intermediate with a critical serine residue in the active site of the PBP. nih.gov This acylation inactivates the enzyme, thereby halting peptidoglycan synthesis.

A surprising finding from the structural analysis of the cefuroxime-PBP2x complex was the presence of a second, non-covalently bound cefuroxime molecule. nih.gov This second molecule is located between the C-terminal and transpeptidase domains of the protein. nih.gov The structural data also identified key amino acid residues, such as Thr338, Thr550, and Gln552, that are directly implicated in the development of antibiotic resistance. nih.gov

Molecular Dynamics Simulations of Cefuroxime-PBP Interactions

Molecular dynamics (MD) simulations have been employed to investigate the interaction dynamics and resistance mechanisms of cefuroxime with PBPs. nih.gov A study comparing a drug-sensitive strain (A7) and a drug-resistant strain (R61) of Streptococcus suis revealed significant differences in the binding of cefuroxime to their respective PBP2x proteins. nih.govscispace.com

The simulations, using the MM-PBSA method, demonstrated that cefuroxime binds much more tightly to PBP2x in the sensitive strain (PBP2x-A7) than in the resistant strain (PBP2x-R61). nih.govscispace.com This difference in binding affinity is consistent with the observed resistance to the antibiotic. nih.gov Hydrogen bond analysis showed the formation of three stable hydrogen bonds between cefuroxime and PBP2x-A7, whereas only one unstable hydrogen bond was observed with PBP2x-R61. nih.govscispace.com

Key mutations in the resistant strain were identified as being crucial to this reduced binding. Residues Gln569, Tyr594, and Gly596 were found to directly contribute to the weaker interaction. nih.gov Other mutations, such as Ala320, Gln553, and Thr595, were shown to indirectly affect binding by altering the topological conformation of the protein. nih.gov

| Strain | Binding Affinity (kcal/mol) | Number of Stable Hydrogen Bonds | Key Mutant Residues Affecting Binding |

| S. suis A7 (sensitive) | Tighter | 3 | Not applicable |

| S. suis R61 (resistant) | Weaker | 1 | Gln569, Tyr594, Gly596 (direct); Ala320, Gln553, Thr595 (indirect) |

Enzymatic Hydrolysis by Bacterial and Host Esterases for Active Cefuroxime Release

Cefuroxime axetil is a prodrug, meaning it is administered in an inactive form and must be converted to its active form, cefuroxime, within the body. patsnap.comwikipedia.orgchemicea.com This bioactivation is accomplished through enzymatic hydrolysis by esterases present in both the host and potentially by bacteria. hres.cawisdomgale.com

Characterization of Esterase Enzymes Involved in Prodrug Conversion

After oral administration, this compound is absorbed from the gastrointestinal tract and is rapidly hydrolyzed by non-specific esterases located in the intestinal mucosa and the blood. hres.cahres.ca This process releases the active cefuroxime into the systemic circulation. hres.cawisdomgale.com

Research has focused on identifying and characterizing these esterases. An esterase capable of hydrolyzing this compound has been isolated and purified from rat intestinal washings. nih.gov This enzyme was classified as a carboxylesterase based on inhibition studies. nih.gov Gel filtration analysis indicated a molecular weight of approximately 51,000, and SDS-polyacrylamide gel electrophoresis resolved it into two main bands with molecular weights of 31,500 and 26,800. nih.gov The enzyme exhibited specificity, as closely related cefuroxime esters were poor substrates. nih.gov

Mechanistic Studies of Prodrug Bioconversion Pathways

The bioconversion of this compound to cefuroxime is a critical step for its therapeutic efficacy. wisdomgale.com The axetil moiety of the prodrug is metabolized to acetaldehyde (B116499) and acetic acid. drugbank.com This hydrolysis is essential for the absorption of the active drug. wisdomgale.com

The process begins with enzymatic hydrolysis, followed by a chemical rearrangement that is influenced by the electronic characteristics of the resulting intermediate, ultimately releasing the active cephalosporin (B10832234). scielo.br Studies have shown that the S-isomer of this compound is hydrolyzed much more rapidly by esterase enzymes in animal blood serum compared to the R-isomer. google.com This differential hydrolysis rate can impact the bioavailability of the active drug. The lipophilic nature of the prodrug enhances its absorption, and this is followed by the crucial enzymatic cleavage to yield the active cefuroxime. wisdomgale.comscielo.br

Disruption of Bacterial Cell Wall Biogenesis and Peptidoglycan Synthesis

The primary mechanism of action for cefuroxime is the disruption of bacterial cell wall synthesis. fda.gov.phpatsnap.comdroracle.ai As a member of the cephalosporin class of β-lactam antibiotics, cefuroxime targets the formation of the peptidoglycan layer, a critical component of the bacterial cell wall. wikipedia.orgmsdmanuals.comnih.gov Peptidoglycan is a massive polymer composed of glycan chains of alternating N-acetylglucosamine and N-acetylmuramic acid residues, which are cross-linked by short peptide chains. nih.govwikipedia.org This mesh-like structure, or sacculus, provides the cell with mechanical strength, maintains its shape, and prevents it from rupturing due to high internal osmotic pressure. nih.govwikipedia.orglibretexts.org

The biogenesis of peptidoglycan is a multi-stage process that begins in the bacterial cytoplasm, moves to the cytoplasmic membrane, and is completed in the periplasmic space (in Gram-negative bacteria) or outside the cell membrane (in Gram-positive bacteria). nih.govslideshare.net Cefuroxime acts by inhibiting the final and crucial steps of this synthesis pathway, specifically the cross-linking of the peptidoglycan chains. wikipedia.orgdrugbank.comoatext.com This inhibition results in the formation of a defective and weakened cell wall. libretexts.org

Table 1: Key Stages of Bacterial Peptidoglycan Biogenesis

| Stage | Location | Key Events |

|---|---|---|

| Cytoplasmic Synthesis | Cytoplasm | Synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, from initial building blocks like fructose-6-phosphate. nih.govnih.gov This involves a series of enzymatic steps catalyzed by Mur enzymes (MurA-F). nih.govresearchgate.net |

| Membrane Translocation | Cytoplasmic Membrane | The UDP-MurNAc-pentapeptide precursor is attached to a lipid carrier (undecaprenyl phosphate) to form Lipid-I. nih.gov A GlcNAc moiety is then added to form Lipid-II, the final monomeric precursor. nih.govnih.gov Lipid-II is then transported across the cytoplasmic membrane. nih.gov |

| Periplasmic Polymerization | Periplasm / Exterior | Transglycosylase enzymes polymerize the monomeric units into long glycan chains. libretexts.org Transpeptidase enzymes then create peptide cross-links between adjacent glycan chains, giving the wall its rigid, three-dimensional structure. wikipedia.orglibretexts.org |

Role in Transpeptidation Inhibition

The bactericidal action of cefuroxime is primarily achieved through the inhibition of transpeptidation. medscape.commicrobenotes.com This critical final step in peptidoglycan synthesis is catalyzed by a set of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comwikipedia.orgnih.gov These proteins, which include transpeptidases, are the primary targets of cefuroxime. oatext.comnih.govpharmacyfreak.com

Cefuroxime's structure, specifically its β-lactam ring, is a structural analog of the D-Ala-D-Ala terminal of the peptidoglycan peptide side chains. wikipedia.orgcreative-biolabs.com This molecular mimicry allows cefuroxime to bind to the active site of PBPs. wikipedia.orgwikipedia.org The binding involves the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site. wikipedia.orgrcsb.org This acylation effectively inactivates the enzyme, preventing it from performing its function of cross-linking the peptide chains. wikipedia.orgwikipedia.org The inhibition of multiple PBPs disrupts the coordination required for proper cell wall maintenance and synthesis, leading to the formation of a structurally compromised cell wall. libretexts.orgnih.gov

Research has provided detailed insights into these interactions. The primary target of cefuroxime is often PBP3, though it can also inhibit PBP1a and PBP1b. nih.gov Studies on Streptococcus suis have shown that cefuroxime binds more tightly to PBP2x in susceptible strains compared to resistant strains, with mutations in key residues like Gln569 and Tyr594 affecting binding affinity. nih.gov Similarly, crystal structures of PBP2x from Streptococcus pneumoniae in a complex with cefuroxime reveal a covalent bond with the active-site serine. rcsb.org In Listeria monocytogenes, cefuroxime forms an acylated complex with penicillin-binding protein D2 (PBPD2), demonstrating its inhibitory action. asm.org

Table 2: Cefuroxime and Penicillin-Binding Protein (PBP) Interactions

| PBP Target Example | Organism | Research Finding | Consequence of Inhibition |

|---|---|---|---|

| PBP2x | Streptococcus suis | Cefuroxime forms stable hydrogen bonds and binds tightly to PBP2x in susceptible strains; this binding is weaker in resistant strains due to mutations. nih.gov | Direct inhibition of transpeptidase activity. nih.gov |

| PBP2x | Streptococcus pneumoniae | Cefuroxime forms a covalent acyl-enzyme complex with the active-site serine residue. rcsb.org | Inactivation of the enzyme responsible for cell wall construction. rcsb.org |

| PBPD2 | Listeria monocytogenes | The R1 side chain of cefuroxime participates in specific interactions within the enzyme's active site, forming an acylated complex. asm.org | Inhibition of PBP activity, contributing to the antibiotic effect. asm.org |

| L,D-Transpeptidases (e.g., LdtMab2) | Mycobacterium abscessus | Cefuroxime can form an acyl complex with LdtMab2, one of the enzymes responsible for cell wall synthesis in this organism. asm.org | Inactivation of an essential enzyme in the peptidoglycan cross-linking pathway. asm.org |

Inducement of Osmotic Lysis

The ultimate consequence of inhibiting peptidoglycan synthesis is bacterial cell death through osmotic lysis. nih.govlibretexts.orgwikipedia.org The bacterial cell wall is essential for withstanding the high internal turgor pressure that results from the cytoplasm being hypertonic relative to the external environment. libretexts.org When cefuroxime inhibits PBP activity, the bacterium can no longer properly synthesize or repair its peptidoglycan wall. wikipedia.orgmsdmanuals.com

This leads to the formation of a structurally deficient cell wall that is unable to counteract the constant osmotic pressure. libretexts.orgcreative-biolabs.com Consequently, water flows into the cell, causing it to swell and eventually rupture, a process known as lysis. drugbank.compharmacyfreak.comwikipedia.org This bactericidal effect is particularly potent in bacteria that are actively growing and dividing, as this is when cell wall synthesis and remodeling are most active. nih.govpharmacyfreak.com

Furthermore, some evidence suggests that β-lactam antibiotics like cefuroxime may also interfere with the inhibitors of bacterial autolytic enzymes (autolysins). drugbank.compharmacyfreak.com Autolysins are enzymes that naturally break down peptidoglycan to allow for cell growth and separation. microbenotes.com By disrupting the control of these enzymes, cefuroxime may accelerate the degradation of the cell wall, further contributing to cell lysis. microbenotes.compharmacyfreak.com Studies in Lactococcus lactis have demonstrated that bacterial mutants with higher internal osmotic pressure are significantly more sensitive to cefuroxime, highlighting the direct link between compromised cell wall integrity and osmotic fragility. asm.org

Mechanistic Pharmacokinetics of Cefuroxime Axetil

Prodrug Activation and Pre-Systemic Metabolism Mechanisms

Cefuroxime (B34974) axetil is specifically designed as a prodrug to overcome the poor oral absorption of its active form, cefuroxime. nih.gov The activation of cefuroxime axetil into the pharmacologically active cefuroxime is a rapid process that occurs pre-systemically. patsnap.comrxlist.com After oral administration, this compound is absorbed from the gastrointestinal tract and is swiftly hydrolyzed by non-specific esterases present in the intestinal mucosa and the blood. patsnap.comrxlist.comyoutube.com This enzymatic action cleaves the ester bond, releasing cefuroxime into the systemic circulation. wikipedia.orgnih.gov

The hydrolysis of the prodrug is highly efficient, as intact this compound is not detected in the systemic circulation, indicating that de-esterification occurs rapidly following absorption. nih.gov The axetil moiety, a byproduct of this activation, is further metabolized into acetaldehyde (B116499) and acetic acid. youtube.comdrugbank.com The absorption and subsequent hydrolysis are significantly enhanced when the drug is taken with food, which increases the bioavailability of cefuroxime from approximately 37% in a fasting state to about 52% when taken after a meal. wikipedia.orgpatsnap.comnih.gov

This pre-systemic conversion is a critical step for the therapeutic efficacy of orally administered cefuroxime. The process ensures that the active antibiotic, cefuroxime, is available to be distributed throughout the body to target sites of infection. wikipedia.org

Membrane Transport Mechanisms (Absorption and Distribution at a Cellular Level)

The movement of this compound across biological membranes is a complex process involving both passive and potentially carrier-mediated mechanisms. These mechanisms are crucial for its absorption from the gastrointestinal tract and its distribution to various tissues.

Research into the intestinal transport of this compound has revealed a dual mechanism of absorption. Studies conducted in rats have shown that the absorption process for this compound appears to involve a carrier-mediated transport system, which follows Michaelis-Menten kinetics, particularly in the proximal segment of the small intestine. researchgate.netcapes.gov.br In the more distal parts of the small intestine, the mechanism appears to shift towards passive diffusion. researchgate.netcapes.gov.br

Conversely, studies utilizing the human intestinal Caco-2 cell line have suggested that this compound enters these cells primarily through simple diffusion. nih.gov In these in vitro models, the uptake of this compound was not dependent on energy and was not inhibited by dipeptides, which contrasts with other β-lactam antibiotics like loracarbef (B1675092) and cefixime (B193813) that utilize a proton-dependent dipeptide transporter. nih.gov

The table below summarizes findings from a study in rats investigating the absorption kinetics of this compound.

| Parameter | Value |

| Vm (maximum velocity) | 0.613 (±0.440) µM/min |

| Km (Michaelis constant) | 31.49 (±28.31) µM |

| ka (first-order absorption rate constant) | 0.011 (±0.003) min⁻¹ |

| Data from in situ studies in the proximal intestinal segment of rats. capes.gov.br |

It has been suggested that this compound may share an intestinal carrier with other antibiotics like cefadroxil. researchgate.netcapes.gov.br The transport of this compound can be significantly reduced in the presence of enzymatic inhibitors such as sodium azide, further supporting the involvement of a specialized, energy-dependent transport mechanism in its absorption. researchgate.netnih.gov

Studies in Escherichia coli have shown that efflux contributes to cefuroxime resistance. researchgate.net The presence of an efflux pump inhibitor, MC-207,110, was found to decrease the minimum inhibitory concentrations (MICs) of cefuroxime in organic solvent-tolerant strains of E. coli, which suggests that an efflux mechanism is actively removing the antibiotic from the bacterial cells. oatext.comresearchgate.net While this demonstrates an interaction between cefuroxime and bacterial efflux pumps, the direct interaction of this compound with clinically relevant human efflux pumps such as P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs) is not as well-documented in the provided research. However, the general principle of efflux-mediated transport is a recognized factor in drug disposition and can influence the effectiveness of antimicrobial agents. oup.com

Passive Diffusion and Carrier-Mediated Uptake

Biotransformation Pathways and Metabolite Identification (Excluding Human Clinical Data)

The metabolic profile of this compound is primarily characterized by its conversion to the active drug, cefuroxime. youtube.comdrugbank.com Following the hydrolysis of the ester linkage by esterases in the gut mucosa and blood, the parent compound, cefuroxime, is released. patsnap.comyoutube.com

A key aspect of cefuroxime's pharmacokinetics is that it is not metabolized further in the body. wikipedia.orgrwandafda.gov.rwgskstatic.com It is excreted from the body as an unchanged drug. wikipedia.orgnih.gov The axetil moiety, which facilitates the oral absorption of the prodrug, is metabolized into acetaldehyde and acetic acid. youtube.comdrugbank.com

Research has indicated that cefuroxime demonstrates almost complete metabolic stability within the body. fao.org A minor metabolite, identified as Δ2-cefuroxime, has been observed in urine, which is a hydrolysis product of this compound. fao.org Studies in various animal models, including rats and dogs, have shown that the metabolic pathways for cefuroxime are consistent and primarily involve its excretion in an unaltered form. fao.org

The biotransformation process is therefore centered on the activation of the prodrug rather than the detoxification or modification of the active compound.

Excretion Mechanisms: Glomerular Filtration and Tubular Secretion

The elimination of the active compound, cefuroxime, from the body is predominantly a renal process. nih.govrwandafda.gov.rw Cefuroxime is excreted unchanged in the urine through a combination of two primary renal mechanisms: glomerular filtration and tubular secretion. rwandafda.gov.rwgskstatic.comcth.org.twgskstatic.com This dual pathway of renal clearance results in high concentrations of the active drug in the urine. cth.org.tw

The serum half-life of cefuroxime is approximately 1 to 1.5 hours in individuals with normal renal function. patsnap.comrwandafda.gov.rwgskstatic.com The efficiency of renal excretion means that about 50% of an administered dose can be recovered in the urine within 12 hours. nih.govyoutube.com

The involvement of tubular secretion in the excretion of cefuroxime is highlighted by the fact that co-administration of probenecid, an inhibitor of renal tubular secretion, can significantly increase the peak serum concentration, the area under the serum concentration-time curve (AUC), and the elimination half-life of cefuroxime. rwandafda.gov.rwgskstatic.comgskstatic.com

The table below provides a summary of the excretion mechanisms for cefuroxime.

| Excretion Mechanism | Details |

| Primary Route | Renal nih.govrwandafda.gov.rw |

| Mechanisms | Glomerular Filtration and Tubular Secretion rwandafda.gov.rwgskstatic.comcth.org.twgskstatic.com |

| Form Excreted | Unchanged Cefuroxime wikipedia.orgnih.gov |

| Effect of Probenecid | Increases serum concentration and half-life of cefuroxime rwandafda.gov.rwgskstatic.comgskstatic.com |

Molecular Mechanisms of Bacterial Resistance to Cefuroxime Axetil

Beta-Lactamase-Mediated Hydrolysis and Inactivation

The production of β-lactamase enzymes is a primary defense mechanism bacteria employ against β-lactam antibiotics like cefuroxime (B34974). nih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. nih.govresearchgate.net

Kinetic and Structural Studies of Specific Beta-Lactamases

β-Lactamases are a diverse group of enzymes, and their effectiveness against cefuroxime varies. nih.gov Kinetic studies provide insights into the efficiency of these enzymes. For instance, resistance to cefuroxime is often observed in bacterial strains that express high levels of class I or class IV β-lactamases. nih.gov

Structural analyses, such as X-ray crystallography, have been instrumental in understanding how these enzymes interact with cephalosporins. For example, the crystal structures of New Delhi metallo-β-lactamase (NDM-1) in complex with cefuroxime have been determined, revealing the capture of cephalosporoate intermediates during hydrolysis. pdbj.org These studies provide a detailed view of the molecular interactions within the active site that lead to the inactivation of cefuroxime.

Understanding the structural and kinetic properties of various β-lactamases is crucial for developing strategies to overcome resistance. For example, some β-lactamase inhibitors have been developed to be used in combination with β-lactam antibiotics. frontiersin.org

Stability of Cefuroxime Axetil to Beta-Lactamase Action

Cefuroxime was designed to have a higher stability against hydrolysis by many common β-lactamases due to its methoxy-imino side chain. nih.govresearchgate.net This structural feature provides a degree of protection against enzymes like TEM-1, TEM-2, OXA-1, OXA-2, and SHV-1. researchgate.net Consequently, many bacterial species that produce these common β-lactamases, such as Haemophilus influenzae, Moraxella catarrhalis, staphylococci, and most Enterobacteriaceae, may remain susceptible to cefuroxime. nih.govresearchgate.net

However, its stability is not absolute. More evolved or over-expressed β-lactamases, including extended-spectrum β-lactamases (ESBLs), carbapenemases, and over-expressed cephalosporinases, can effectively hydrolyze cefuroxime. nih.gov

| β-Lactam Antibiotic | Relative Hydrolysis Rate (%) |

|---|---|

| Cephaloridine | 100 |

| Cefuroxime | Data Not Specified in Source |

Alterations in Penicillin-Binding Proteins (PBPs)

Another significant mechanism of resistance to cefuroxime involves alterations in its target site, the penicillin-binding proteins (PBPs). nih.govdoi.org PBPs are essential enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. uni-lj.si By binding to these proteins, β-lactam antibiotics inhibit cell wall synthesis, leading to bacterial cell death. droracle.ai

Genetic Basis and Molecular Manifestations of PBP Modifications

Mutations in the genes encoding PBPs can lead to structural changes in these proteins, reducing their affinity for β-lactam antibiotics. doi.orgetflin.com In Streptococcus pneumoniae, resistance to β-lactams is often associated with mosaic genes, where segments of PBP genes are replaced with DNA from other related streptococcal species. oup.com This results in altered PBPs with decreased affinity for the antibiotics. nih.gov

Specific mutations in PBP genes have been linked to cefuroxime resistance. For example, in non-β-lactamase-producing Haemophilus influenzae, a key mutation, S357N, in the ftsI gene product (PBP3) has been shown to confer cefuroxime resistance. oup.com In S. pneumoniae, a high level of resistance often involves a combination of alterations in PBP1a, PBP2b, and PBP2x. etflin.com

Impact of PBP Alterations on Binding Affinity

Alterations in PBPs directly impact their ability to bind cefuroxime, thereby reducing the drug's efficacy. Studies on clinical isolates of S. pneumoniae have demonstrated that amino acid alterations in or near the conserved active sites of PBPs 1a, 2b, and 2x correlate with changes in the binding affinities of various β-lactam antibiotics, including cefuroxime. asm.org

For instance, in penicillin-intermediate and penicillin-resistant strains of S. pneumoniae, cefuroxime showed a decreased affinity for PBP1a and PBP2x. asm.orgnih.gov Molecular dynamics simulations of the interaction between cefuroxime and PBP2x from drug-sensitive and drug-resistant strains of Streptococcus suis revealed that the drug binds much more tightly to the PBP from the sensitive strain. plos.org This difference in binding affinity was attributed to specific amino acid mutations that altered the number and stability of hydrogen bonds formed between the drug and the protein. plos.org

| PBP | Penicillin Susceptibility Status | Change in Cefuroxime Affinity |

|---|---|---|

| PBP1a | Intermediate and Resistant | Decreased |

| PBP2x | Intermediate and Resistant | Decreased |

| PBP2b | Intermediate and Resistant | No Change |

Efflux Pump Overexpression and Function in Resistance

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell. researchgate.netmdpi.comnih.gov The overexpression of these pumps can lead to multidrug resistance by reducing the intracellular concentration of antibiotics to sub-therapeutic levels. mdpi.comasm.org

In Gram-negative bacteria, tripartite efflux pumps, such as the AcrAB-TolC system in Escherichia coli, are particularly effective as they span both the inner and outer membranes, expelling drugs directly into the external environment. researchgate.netasm.org

Research has shown that efflux mechanisms contribute to cefuroxime resistance in clinical isolates of E. coli and Klebsiella pneumoniae. researchgate.netasm.orgoup.comtandfonline.com In some E. coli strains, tolerance to organic solvents, a phenotypic marker for efflux pump activity, was associated with higher minimum inhibitory concentrations (MICs) of cefuroxime. researchgate.netoatext.com The addition of an efflux pump inhibitor partially restored susceptibility to cefuroxime in these strains. researchgate.net

The expression of efflux pumps can be increased by mutations in regulatory genes. researchgate.net For example, mutations in the acrR gene, a local repressor, can lead to the overexpression of the AcrAB efflux pump. researchgate.net Global regulatory proteins like RamA, MarA, and SoxS are also involved in controlling the expression of multidrug resistance efflux pumps. researchgate.net The interplay between efflux pump activity, reduced membrane permeability, and β-lactamase production can result in high levels of cefuroxime resistance. researchgate.netasm.org

Characterization of Efflux Pump Systems Relevant to this compound

Efflux pumps are transport proteins located in the bacterial cytoplasmic membrane that actively extrude a wide range of substrates, including antibiotics, from the cell. nih.gov This mechanism prevents the antibiotic from reaching its intracellular target, thereby conferring resistance. In Gram-negative bacteria, these pumps are often part of a tripartite system that spans the inner membrane, the periplasm, and the outer membrane, effectively removing the drug from the cell. researchgate.netnih.gov Several families of efflux pumps have been identified, with the Resistance-Nodulation-Division (RND) family being particularly significant in the context of clinical resistance to multiple drugs, including cefuroxime. nih.govoup.comnih.gov

Research has specifically implicated certain efflux pumps in conferring resistance to cefuroxime. In Escherichia coli, the AcrAB-TolC system is a well-characterized RND-type efflux pump that contributes to intrinsic and acquired resistance to a broad spectrum of antibiotics. tandfonline.com Studies have demonstrated that the overexpression of the AcrAB-TolC pump is associated with reduced susceptibility to cefuroxime. oup.comoatext.com The contribution of efflux to cefuroxime resistance in E. coli is supported by findings where the use of an efflux pump inhibitor, MC-207,110, led to a discernible decrease in the minimum inhibitory concentration (MIC) of cefuroxime for resistant strains. oatext.comnih.gov Specifically, in cyclohexane-tolerant strains, which exhibit pronounced efflux activity, the inhibitor caused a two-fold decrease in cefuroxime MICs. nih.gov

Another efflux pump in E. coli, the MdtABC system, which also belongs to the RND family, has been shown to confer low-level resistance to cefuroxime when overexpressed. mdpi.com While the primary resistance mechanisms to β-lactams like cefuroxime have historically been attributed to β-lactamase hydrolysis and alterations in penicillin-binding proteins (PBPs), the role of efflux pumps is now recognized as a significant contributing factor, particularly in multidrug-resistant (MDR) phenotypes. oup.comrxlist.commedicines.org.uk

Table 1: Efflux Pump Systems Implicated in this compound Resistance

| Efflux Pump System | Bacterium | Pump Family | Role in Cefuroxime Resistance | Supporting Evidence |

|---|---|---|---|---|

| AcrAB-TolC | Escherichia coli, Klebsiella pneumoniae | RND | Contributes to intrinsic and acquired resistance; overexpression leads to reduced susceptibility. oup.comtandfonline.comoatext.com | Decreased MIC in the presence of efflux pump inhibitor MC-207,110. oatext.comnih.gov Increased transcription of the acrA gene in resistant strains. oatext.com |

| MdtABC | Escherichia coli | RND | Overexpression confers low-level resistance. mdpi.com | BaeR response regulator overexpression leads to MdtABC expression and resistance to several cephalosporins, including cefuroxime. mdpi.com |

Molecular Basis of Efflux-Mediated Resistance

The molecular basis of efflux-mediated resistance to cefuroxime is primarily rooted in the increased expression of the genes encoding the efflux pump components. frontiersin.org This overexpression is often the result of mutations in regulatory genes that control the transcription of the pump operons. tandfonline.com In Gram-negative bacteria, the expression of RND-type efflux pumps like AcrAB-TolC is tightly controlled by a complex network of local and global regulatory proteins. researchgate.netnih.gov

Local repressors, such as AcrR for the acrAB operon, typically bind to the operator region of the pump genes, preventing their transcription. Mutations in these repressor genes can lead to derepression and consequently, constitutive overexpression of the efflux pump. researchgate.net

Global regulatory proteins, such as MarA, SoxS, and RamA, are also key players in the development of multidrug resistance. oatext.com These transcriptional activators can be induced by various environmental stressors, including exposure to antibiotics, and can upregulate the expression of multiple efflux pumps and also influence porin expression. researchgate.netoatext.com For instance, the multidrug-resistant phenotype in Klebsiella pneumoniae has been associated with an increased transcription rate of the acrA and ramA genes. oatext.com The energy required for the active transport of antibiotics out of the cell is typically derived from the proton-motive force, where the pump functions as a drug/proton antiporter. researchgate.netnih.gov

Reduced Outer Membrane Permeability in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a formidable barrier to the entry of many antibiotics. frontiersin.orgnih.govresearchgate.net Hydrophilic drugs like cefuroxime must traverse this membrane to reach their target, the penicillin-binding proteins (PBPs), located in the periplasm. medicines.org.uknih.gov This passage is primarily facilitated by water-filled channel proteins known as porins. mdpi.comnih.gov

A significant mechanism of resistance to cefuroxime in Gram-negative bacteria is the reduction of the outer membrane's permeability, achieved by either the loss or the modification of these porin channels. medicines.org.ukmdpi.com The most studied general porins in Enterobacteriaceae are OmpF and OmpC. nih.govfrontiersin.org A decrease in the expression of genes encoding these porins, or mutations that lead to narrower, less permissive channels, can severely restrict the influx of cefuroxime, leading to increased resistance. nih.govfrontiersin.org

In Klebsiella pneumoniae, the major porins are OmpK35 and OmpK36 (homologs of OmpF and OmpC, respectively). asm.org Studies have shown that the loss of OmpK35 and/or OmpK36 is a common finding in clinical isolates resistant to cephalosporins. asm.org For example, the deletion of the ompK36 gene in K. pneumoniae can shift the susceptibility to certain cephalosporins from susceptible to resistant. asm.org The combination of reduced permeability due to porin loss and the action of efflux pumps can have a synergistic effect, leading to high levels of resistance. nih.gov Similarly, in E. coli, a decrease in the transcription rate of ompF is a known mechanism contributing to cefuroxime resistance. oatext.comnih.gov

Table 2: Outer Membrane Porins and Their Role in Cefuroxime Resistance

| Porin | Bacterium | Function | Impact of Loss/Modification on Cefuroxime Resistance |

|---|---|---|---|

| OmpF / OmpK35 | Escherichia coli, Klebsiella pneumoniae | General diffusion channel for hydrophilic molecules. nih.govasm.org | Decreased expression or loss restricts cefuroxime influx, increasing resistance. oatext.comasm.org |

| OmpC / OmpK36 | Escherichia coli, Klebsiella pneumoniae | General diffusion channel, expression often favored in high osmolarity conditions. nih.govasm.org | Loss or modification contributes to reduced permeability and increased resistance. asm.orgnih.gov |

Biofilm Formation and Associated Resistance Mechanisms

Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to biotic or abiotic surfaces. liabjournal.comucl.ac.uk Bacteria within a biofilm exhibit a dramatically increased resistance to antimicrobial agents, with MICs reported to be 10 to 1,000 times higher than for their planktonic (free-floating) counterparts. asm.org This enhanced resistance is multifactorial and poses a significant challenge in treating infections. mdpi.comnih.gov

Several mechanisms contribute to the high resistance of biofilms to antibiotics like cefuroxime:

Reduced Antibiotic Penetration : The dense EPS matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a physical barrier, slowing the diffusion of antibiotics into the deeper layers of the biofilm. frontiersin.orgasm.orgnih.gov This prevents the drug from reaching all the bacterial cells at a sufficient concentration.

Altered Microenvironment : Within the biofilm, gradients of nutrients and oxygen exist. asm.org Bacteria in the deeper, often anaerobic and nutrient-limited layers, have a much slower growth rate and reduced metabolic activity. mdpi.com Since β-lactam antibiotics like cefuroxime are most effective against actively dividing cells, these slow-growing or dormant "persister" cells are less susceptible. frontiersin.org

Increased Expression of Resistance Genes : The biofilm environment can trigger adaptive stress responses in bacteria, leading to the upregulation of resistance mechanisms. mdpi.com This includes the increased expression of efflux pumps, which actively expel any antibiotic that manages to penetrate the EPS matrix. nih.govfrontiersin.orgbrieflands.com

Horizontal Gene Transfer : The close proximity of cells within a biofilm facilitates the exchange of genetic material, such as plasmids and transposons carrying resistance genes, accelerating the spread of resistance throughout the bacterial community. frontiersin.org

Studies have shown a high frequency of resistance to cefuroxime among biofilm-forming clinical isolates of Klebsiella spp. scielo.br The formation of a biofilm is recognized as a key virulence factor that contributes to the persistence of infections and the emergence of multidrug-resistant strains. ucl.ac.ukresearchgate.net

Table 3: Biofilm-Associated Mechanisms of Resistance to this compound

| Mechanism | Description |

|---|---|

| EPS Matrix Barrier | The extracellular polymeric substance physically obstructs and chemically interacts with cefuroxime, limiting its penetration into the biofilm. asm.orgnih.gov |

| Persister Cells | A subpopulation of dormant, metabolically inactive cells within the biofilm are not susceptible to cell-wall active agents like cefuroxime. frontiersin.org |

| Upregulated Efflux Pumps | Bacteria within the biofilm increase the expression of efflux pumps (e.g., AcrAB-TolC) to actively remove cefuroxime from the cells. frontiersin.orgbrieflands.com |

| Altered Chemical Microenvironment | Gradients in pH, oxygen, and nutrients create zones of slow growth, reducing the efficacy of antibiotics that target cell division. asm.orgmdpi.com |

| Facilitated Gene Transfer | The high cell density promotes the transfer of resistance-conferring plasmids and other mobile genetic elements between bacteria. frontiersin.org |

Advanced Analytical Methodologies for Cefuroxime Axetil Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the separation and quantification of cefuroxime (B34974) axetil in pharmaceutical formulations and biological samples. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC, RP-HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and its variants, Reversed-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of cefuroxime axetil. medcraveonline.comresearchgate.netnih.gov These methods offer high resolution, sensitivity, and accuracy.

Key Research Findings:

Method Development and Validation: Numerous RP-HPLC methods have been developed and validated for the estimation of this compound in tablets and human plasma. medcraveonline.comajpsonline.comajpsonline.comresearchgate.net These methods are typically validated according to International Conference on Harmonisation (ICH) guidelines, ensuring their specificity, linearity, accuracy, precision, and robustness. biomedgrid.comneliti.com

Mobile Phase Composition: The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase for this compound analysis consists of a mixture of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). medcraveonline.comnih.govneliti.comijpda.orgdergipark.org.tr For instance, a mobile phase of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile in a 60:35:5 (v/v/v) ratio has been successfully used. medcraveonline.com Another study utilized a mobile phase of 0.1% acetic acid in water and acetonitrile (30:70, v/v). dergipark.org.tr

Stationary Phase: C18 columns are the most frequently employed stationary phases for the RP-HPLC analysis of this compound, providing excellent separation of the diastereomers and related impurities. ajpsonline.comajpsonline.combiomedgrid.comneliti.comdergipark.org.tr C8 columns have also been utilized effectively. medcraveonline.comresearchgate.net

Detection: Ultraviolet (UV) detection is the most common mode of detection, with wavelengths typically set between 262 nm and 281 nm. medcraveonline.comajpsonline.combiomedgrid.comdergipark.org.tr

UPLC for Faster Analysis: UPLC methods, utilizing smaller particle size columns (e.g., 1.7 µm), have been developed for the rapid and quantitative assessment of cefuroxime (the active metabolite of this compound) in pharmaceutical formulations and spiked plasma, significantly reducing analysis time. asianpubs.orgresearchgate.net

Interactive Table: HPLC Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Reference |

| RP-HPLC | C8 (15cm x 0.46cm, 5µm) | 0.02M KH2PO4:Methanol:Acetonitrile (60:35:5 v/v) | 1 | 278 | Tablets | medcraveonline.com |

| RP-HPLC | C18 (125mm × 4.6mm, 5.0μm) | Triethylamine:Methanol:Acetonitrile:Water (0.1:5:25:69.9 v/v/v/v) | 1.5 | 262 | Tablets, Dry Syrup | biomedgrid.com |

| RP-HPLC | C18 (250 × 4.6 mm, 5 µm) | Potassium dihydrogenortho phosphate:Methanol (60:40% v/v) | 1 | 276 | Spiked Human Plasma | ajpsonline.comajpsonline.com |

| RP-HPLC | C18 (250mm x 4.6 mm) | Potassium phosphate (pH 5.0):Acetonitrile (60:40v/v) | 1 | 240 | Pharmaceutical Dosage Form | neliti.comijpda.org |

| HPLC | C18 | 0.1% Acetic acid:Acetonitrile (30:70 v/v) | 1 | 280 | Tablets | dergipark.org.tr |

| UPLC-MS/MS | BEH C18 (100 mm × 2.1 mm, 1.7 µm) | 1-octane sulfonic acid sodium salt (5.78 × 10-4 M):Acetonitrile (50:50, v/v) | 0.5 | MS/MS | Pharmaceutical Formulations, Spiked Plasma | asianpubs.orgresearchgate.net |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a simpler, faster, and more cost-effective alternative to HPLC for the quantification of this compound. researchgate.netijpsonline.com This technique involves spotting the sample on a pre-coated silica (B1680970) gel plate, which is then developed in a chamber containing a suitable mobile phase.

Key Research Findings:

Stationary and Mobile Phases: HPTLC methods for this compound typically use pre-coated silica gel 60 F254 plates as the stationary phase. researchgate.netijpsonline.comoup.comnih.govijpronline.com Various mobile phase compositions have been reported, including chloroform:methanol:toluene (4:2:2 v/v/v) and toluene-n-butanol-triethylamine (8.5:2:0.5, v/v/v). researchgate.netijpsonline.comoup.comnih.gov

Detection and Quantification: Densitometric scanning is used for the quantitative determination of the separated spots, with detection wavelengths usually in the range of 225 nm to 290 nm. researchgate.netoup.comnih.gov

Validation: HPTLC methods for this compound have been validated for linearity, accuracy, precision, and specificity, demonstrating their suitability for routine analysis of pharmaceutical formulations. researchgate.netijpsonline.comoup.comnih.govijpronline.com The linearity is often observed in the range of 100 to 800 ng/spot. researchgate.netijpsonline.comoup.comijpronline.com

Interactive Table: HPTLC Methods for this compound Analysis

| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (ng/spot) | Application | Reference |

| Silica gel 60F254 | Chloroform:Methanol:Toluene (4:2:2 v/v) | 290 | 300 - 800 | Dosage Form | researchgate.netijpsonline.comresearchgate.net |

| Silica gel 60 F254 | Toluene-n-butanol-triethylamine (8.5:2:0.5, v/v/v) | 285 | 100 - 500 | Combined Tablet Dosage Form | oup.comnih.govresearchgate.net |

| Silica gel 60 GF254 | Chloroform:Methanol:Toluene (7:4:3 v/v/v) | 289 | 300 - 800 | Dosage Forms | ijpronline.com |

| Silica gel 60 F254 | Chloroform-methanol-toluene (4:3:3 v/v) | 225 | 500-2500 | Combined Tablet Dosage Form | akjournals.com |

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for confirming the identity of this compound and for characterizing its metabolites and degradation products. These methods provide detailed information about the molecular structure and functional groups present in the compound.

Mass Spectrometry (MS, LC-MS/MS) for Metabolite and Degradant Identification

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and quantifying this compound, its metabolites, and degradation products. thieme-connect.comnih.govresearchgate.netnih.gov This technique provides information about the molecular weight and fragmentation pattern of the analyte.

Key Research Findings:

Metabolite and Degradant Identification: LC-MS/MS has been instrumental in the qualitative analysis of related substances and degradation products of this compound. researchgate.netx-mol.netresearchgate.net By analyzing the full-scan MS and MS² spectra, researchers have been able to postulate the structures of numerous related substances. researchgate.net

Bioanalytical Applications: LC-MS/MS methods have been developed for the quantification of this compound in biological matrices like plasma, which is crucial for pharmacokinetic studies. thieme-connect.comnih.gov These methods often employ negative ion electrospray ionization and multiple reaction monitoring (MRM) for high sensitivity and selectivity. thieme-connect.comnih.gov

Impurity Characterization: Mass spectrometry is used to characterize process-related impurities in the active pharmaceutical ingredient, such as the anti-isomer of cefuroximic acid. iajps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound and its related compounds. nih.gov ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Key Research Findings:

Structural Confirmation: ¹H and ¹³C NMR spectra are used to confirm the structure and purity of synthesized this compound derivatives and impurities. nih.goviajps.comderpharmachemica.com

Isomer Identification: NMR spectroscopy is crucial for the identification and characterization of E and Z isomers of cephalosporins, including this compound. The chemical shifts of specific protons, such as the furan (B31954) hydrogen at the C-2 position, can be used to differentiate between the isomers.

Impurity Analysis: The complete characterization data for cefuroxime impurity standards often includes ¹H NMR and ¹³C NMR spectra. daicelpharmastandards.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in the this compound molecule and can be used to study its solid-state properties. nih.govnih.govnih.govresearchgate.netpopline.org

Key Research Findings:

Functional Group Identification: FTIR spectra of this compound show characteristic absorption bands for its various functional groups, such as the N-H amide, C=O in the β-lactam ring, and C=N groups. derpharmachemica.comiajps.compharmascholars.comscielo.br These spectra are used to confirm the identity of the drug and to detect any potential interactions with excipients in pharmaceutical formulations. iajps.compharmascholars.comscielo.brnih.gov

Polymorph Characterization: Both FTIR and Raman spectroscopy can be used to identify and differentiate between the crystalline and amorphous forms of this compound. nih.govnih.govresearchgate.netpopline.orgresearchgate.netresearchgate.net The differences in the vibrational spectra of the polymorphs can be correlated with their physical properties.

Degradation Studies: Raman spectroscopy has been employed to study the degradation of this compound in the presence of various pharmaceutical excipients under different environmental conditions. researchgate.net

Interactive Table: Spectroscopic Characterization of this compound

| Technique | Key Findings | Application | Reference |

| LC-MS/MS | Identification and quantification of metabolites and degradation products. | Bioanalysis, Impurity Profiling | thieme-connect.comresearchgate.netnih.govx-mol.netresearchgate.net |

| NMR | Definitive structural elucidation, isomer identification. | Structural Confirmation, Impurity Analysis | nih.goviajps.comderpharmachemica.com |

| FTIR | Functional group identification, detection of drug-excipient interactions. | Quality Control, Formulation Studies | derpharmachemica.comiajps.compharmascholars.comscielo.brnih.gov |

| Raman | Differentiation of crystalline and amorphous forms, degradation studies. | Solid-State Characterization, Stability Studies | nih.govnih.govpopline.orgresearchgate.netresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of this compound in bulk and pharmaceutical dosage forms due to its simplicity, cost-effectiveness, and rapidity. banglajol.infobanglajol.infoijddr.in The method is based on the principle that this compound exhibits significant absorbance in the UV region, allowing for its quantification.

The absorption maximum (λmax) of this compound can vary depending on the solvent used. For instance, in methanol, the λmax is observed at 278 nm. banglajol.infobanglajol.info In 0.1 N hydrochloric acid (HCl), the λmax is found at 281 nm, while in 0.1 N sodium hydroxide (B78521) (NaOH), a simple UV spectrum can be obtained and derivatized to the first order, with a maxima at 266 nm and a minima at 300 nm. researchgate.netsphinxsai.com

The linearity of the method has been established in various concentration ranges. In methanol, Beer's law is obeyed in the range of 0.80-3.60 µg/mL. banglajol.infobanglajol.info For determinations in 0.1 N HCl, the linearity range is typically 2 to 30 µg/mL. researchgate.netsphinxsai.com First derivative spectrophotometry in 0.1 N NaOH shows a linearity range of 4 to 30 µg/mL. researchgate.netsphinxsai.com The correlation coefficients in these studies are often high, such as 0.995 and 0.998, indicating a strong linear relationship. banglajol.inforesearchgate.net

Recovery studies have demonstrated the accuracy of UV-Vis spectrophotometric methods, with recovery values typically ranging from 99.85% to 100.05%. banglajol.infobanglajol.info The precision of the method is also well-established, with low relative standard deviation (RSD) values for both intra-day (0.96-1.51%) and inter-day (1.45-1.92%) precision. banglajol.infobanglajol.info

Some methods involve the formation of a colored complex to shift the absorbance to the visible region. For example, a method using 1-nitroso-2-napthol and sodium hydroxide results in a yellow-orange complex with an absorbance maximum at 424 nm. nih.gov Another approach involves the formation of an ion-pair complex with bromothymol blue in chloroform. scispace.com

Interactive Data Table: UV-Vis Spectrophotometric Methods for this compound Analysis

| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |

| Simple UV | Methanol | 278 | 0.80-3.60 | 0.995 | banglajol.infobanglajol.info |

| Simple UV | 0.1 N HCl | 281 | 2-30 | 0.998 | ijddr.inresearchgate.netsphinxsai.com |

| First Derivative | 0.1 N NaOH | 266 (max), 300 (min) | 4-30 | - | researchgate.netsphinxsai.com |

| Colorimetry | 1-nitroso-2-napthol, NaOH | 424 | 10-50 | - | nih.gov |

| Ion-pair Complex | Bromothymol blue | - | 1.021–25.524 | - | scispace.com |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and selective alternatives for the determination of this compound. These techniques are based on the electrochemical oxidation or reduction of the this compound molecule at an electrode surface.

Voltammetric and Potentiometric Approaches

Voltammetric methods, particularly differential pulse voltammetry (DPV) and square wave voltammetry (SWV), have been successfully applied for this compound analysis. scispace.comresearchgate.net The electrochemical behavior of this compound is pH-dependent. scispace.comresearchgate.net In acidic medium (pH 4), two reduction peaks are typically observed in cyclic voltammograms, one between -0.40 V and -0.76 V and another at more negative potentials between -0.90 V and -1.10 V, using a hanging mercury drop electrode (HMDE). scispace.com The reduction process in acidic solution is generally diffusion-controlled. scispace.comresearchgate.net A DPV method has been developed and validated for the determination of this compound at pH 3.5. researchgate.net

Square wave voltammetry (SWV) has been utilized for the determination of this compound using both a hanging mercury drop electrode (HMDE) and a graphene oxide modified glassy carbon electrode. researchgate.net At the HMDE in a phosphate-borate buffer of pH 7.0, a well-defined reduction peak is observed at -1.06 V. researchgate.net

Potentiometric sensors have also been developed for Cefuroxime determination. These sensors can provide rapid detection without extensive sample preparation. researchgate.net

Modified Electrode Technologies in this compound Sensing

The use of modified electrodes can significantly enhance the sensitivity and selectivity of electrochemical methods for this compound detection. A graphene oxide (GO) modified glassy carbon electrode (GCE) has been used for the square wave voltammetric determination of this compound. researchgate.net In a Britton-Robinson buffer at pH 2.0, this modified electrode yields a well-defined oxidation peak at 1.30 V. researchgate.net The GO modification provides a larger surface area and improved electron transfer kinetics.

Another approach involves the use of solid-contact potentiometric sensors modified with materials like polyaniline and copper oxide nanoparticles. researchgate.net In these sensors, tetradecylammonium with a silver(I)-cefuroxime complex can be used as the active membrane component. researchgate.net These modifiers help to stabilize the electrode potential and act as electron transfer mediators, improving the sensor's electroanalytical characteristics. researchgate.net Modified sensors have shown a wider linear range (1 × 10⁻⁴ – 1 × 10⁻¹ M), lower detection limits (6.3 × 10⁻⁵ M), reduced potential drift (4–6 mV/day), and a longer service life (2 months) compared to their unmodified counterparts. researchgate.net

Interactive Data Table: Electrochemical Methods for this compound Detection

| Technique | Electrode | pH | Potential (V) | Linearity Range (µg/mL) | LOD (µg/mL) | Reference |

| DPV | HMDE | 3.5 | - | - | - | researchgate.net |

| SWV | HMDE | 7.0 | -1.06 | 0.26–15 | 0.09 | researchgate.net |

| SWV | GO-GCE | 2.0 | 1.30 | 8.20–45 | 2.70 | researchgate.net |

| Potentiometry | Modified Solid-Contact | - | - | 1 × 10⁻⁴ – 1 × 10⁻¹ M | 6.3 × 10⁻⁵ M | researchgate.net |

Stability-Indicating Method Development and Degradation Pathway Analysis

Stability-indicating methods are crucial for determining the intrinsic stability of a drug substance and for identifying potential degradation products. These methods are developed by subjecting the drug to various stress conditions as per ICH guidelines.

Hydrolytic Degradation Studies

This compound is known to be susceptible to hydrolysis, particularly under alkaline conditions. iajpr.comwisdomlib.org The presence of a cepham (B1241629) ring in its structure makes it prone to hydrolytic cleavage. iajpr.com

Studies have shown that extensive degradation occurs in the presence of 0.1N NaOH. iajpr.comwisdomlib.org In one study, after 90 minutes of exposure to 0.1N NaOH, the remaining assay of this compound was found to be 64.3% for the bulk drug and 81.9% for the tablet formulation. iajpr.com Complete degradation was observed by the third day. iajpr.comwisdomlib.org Another study reported that under aqueous conditions (0.5 mol L−1 NaOH at 298 K for 0.5 min), this compound hydrolyzes to its acidic form, cefuroxime. researchgate.net Both diastereoisomers of this compound degrade at a similar rate under these conditions. researchgate.net

Degradation also occurs under acidic conditions (0.1N HCl), with one study reporting 70.94% degradation after 90 minutes and complete degradation by the third day. wisdomlib.org

Oxidative, Thermal, and Photolytic Degradation Pathways

This compound also undergoes degradation under oxidative, thermal, and photolytic stress.

Oxidative Degradation: Forced degradation studies using 30% hydrogen peroxide (H₂O₂) have shown that this compound is unstable under oxidative conditions. researchgate.net After 90 minutes of exposure, the assay value of the standard and sample were found to be 63.1% and 76.8%, respectively. researchgate.net By the first day, these values dropped to 56.1% and 60.6%, with complete degradation observed from the third day onwards. researchgate.net

Thermal Degradation: this compound shows relative stability under thermal stress compared to hydrolytic and oxidative conditions. wisdomlib.org When subjected to thermal degradation at 50°C, only minimal degradation was observed, with 75.33% of the drug remaining after five days. wisdomlib.org Another study involving heating at 80°C for 5 hours also indicated thermal degradation. neliti.com The stability of reconstituted this compound suspension is also temperature-dependent, with greater stability observed at refrigerated temperatures (2-8°C) compared to room temperature. researchgate.netnih.gov At an increased temperature with RH=0%, the degradation of this compound diastereoisomers follows a reversible first-order reaction. nih.gov

Interactive Data Table: Summary of this compound Degradation Studies

| Stress Condition | Reagent/Condition | Observation | Reference |

| Hydrolytic (Alkaline) | 0.1N NaOH | Extensive degradation; complete by day 3. | iajpr.comwisdomlib.org |

| Hydrolytic (Acidic) | 0.1N HCl | Significant degradation; complete by day 3. | wisdomlib.org |

| Oxidative | 30% H₂O₂ | Unstable; complete degradation by day 3. | researchgate.net |

| Thermal | 50°C | Relatively stable; 75.33% remaining after 5 days. | wisdomlib.org |

| Thermal | 80°C for 5 hours | Degradation observed. | neliti.com |

| Photolytic | Sunlight | Relatively stable; 72.88% remaining after 5 days. | wisdomlib.org |

| Photolytic | UV radiation (254 nm) | Degradation via photoisomerization and photolysis. | akjournals.comnih.gov |

Structure Activity Relationship Sar and Computational Design of Cefuroxime Axetil Analogues

Influence of Structural Modifications on PBP Binding Affinity

The antibacterial action of cefuroxime (B34974) stems from its ability to inhibit bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). patsnap.comnih.gov The axetil moiety of cefuroxime axetil is a prodrug component, designed to increase lipophilicity for better absorption from the gastrointestinal tract. semanticscholar.orgmdpi.com It is subsequently hydrolyzed by esterases in the intestinal mucosa to release the active cefuroxime, which then enters systemic circulation. patsnap.comnih.gov Therefore, the structural features critical for PBP binding reside in the core cefuroxime molecule, not the axetil ester.

The key structural elements of cefuroxime that govern its interaction with PBPs include:

The β-Lactam Ring : This strained four-membered ring is the cornerstone of the molecule's activity. It mimics the D-Ala-D-Ala moiety of the peptidoglycan substrate of PBPs. The acylation of a serine residue in the PBP active site by the β-lactam ring leads to the formation of a stable, inactive covalent adduct, thereby inhibiting the transpeptidation step of cell wall synthesis. nih.govoatext.com

The (Z)-Methoxyimino Group : Located on the C-7 acyl side chain, this group confers significant stability against hydrolysis by many β-lactamase enzymes produced by bacteria. nih.gov This resistance is a crucial factor in the broad-spectrum activity of cefuroxime.

SAR studies on cephalosporins have shown that alterations to these specific regions can dramatically impact PBP binding affinity and the spectrum of activity. For instance, the nature of the C-7 acylamino side chain is a primary determinant of the antibacterial spectrum and potency, while modifications at the C-3 position can affect metabolic stability and pharmacokinetics. uts.edu.au